Phenylglyoxal

Descripción general

Descripción

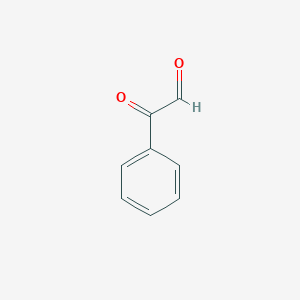

Phenylglyoxal (C₆H₅COCHO) is a bifunctional α-dicarbonyl compound containing both aldehyde and ketone groups. It exists as a yellow liquid that polymerizes over time but is often stabilized as a monohydrate (PhCOCHO·H₂O) or as a white crystalline solid (mp: 77°C) . Synthesized primarily via the oxidation of acetophenone with selenium dioxide , it is widely utilized in organic synthesis and biochemical studies. Its reactivity with arginine residues under mild conditions makes it a critical tool for probing protein structure and function, particularly in enzymes dependent on arginine for substrate binding or catalysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenylglyoxal can be synthesized through several methods:

Thermal Decomposition of Sulfite Derivative of Oxime: This method involves the thermal decomposition of the sulfite derivative of the oxime, resulting in the formation of this compound.

Reaction of Methyl Benzoate with Potassium Methanesulfinate: This method involves the reaction of methyl benzoate with potassium methanesulfinate to give this compound hemimercaptal, which is then oxidized with copper(II) acetate.

Oxidation of Acetophenone with Selenium Dioxide: This method involves the oxidation of acetophenone with selenium dioxide to produce this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve the oxidation of acetophenone with selenium dioxide due to its efficiency and high yield .

Análisis De Reacciones Químicas

Phenylglyoxal undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form benzoic acid under specific conditions.

Reduction: It can be reduced to form benzyl alcohol.

Substitution: this compound can react with nucleophiles such as amines to form imines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include selenium dioxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and hydrazines.

Major Products Formed:

Oxidation: Benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Imines and hydrazones.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Modification of Proteins and Peptides

Phenylglyoxal is widely recognized for its ability to selectively modify arginine residues in proteins. This property is utilized in biochemical studies to investigate protein structure and function. The reaction of this compound with amino acids occurs primarily at the guanidinium group of arginine, making it a valuable tool for studying protein interactions and modifications under physiological conditions .

Fluorescent Labeling in Mass Spectrometry

Recent advancements have highlighted this compound's role in proteomics, particularly in fluorescent labeling methods for quantifying peptides. The fluorescent labeling absolute quantification (FLAQ) method employs this compound to label arginine-containing peptides, facilitating their identification and quantification through mass spectrometry. This technique enhances sensitivity and specificity in protein analysis .

Antimicrobial Properties

this compound has been investigated for its antimicrobial properties, particularly as a potential food additive. Studies indicate that it can inhibit the growth of Clostridium botulinum spores and vegetative cells, suggesting its application as a preservative in food processing . Furthermore, its use as an antimicrobial agent is being explored for various cleaning products and food-contact surfaces .

Medical Applications

Radiosensitization in Cancer Therapy

Research has shown that this compound may act as a radiosensitizer, enhancing the effectiveness of radiotherapy in treating tumors. It has demonstrated a moderate radiosensitizing effect under anaerobic conditions, making it a candidate for further investigation in clinical settings .

Inhibition of Phagocytosis

this compound has been used to study phagocytosis by inhibiting intracellular killing mechanisms in phagocytes. This application is crucial for understanding immune responses and the behavior of neutrophils during infections .

Industrial Applications

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile reagent. It can be employed in various reactions, such as Knoevenagel condensation and ene reactions, leading to the formation of complex organic compounds like epoxy-γ-butyrolactams and allylcarboxaldehydes . Its role as an enophile makes it valuable in organic synthesis.

Development of Probes for Disease Diagnosis

Novel probes based on this compound are being developed for diagnosing diseases associated with abnormal protein arginine deiminases activity. These probes facilitate the identification of citrullinated proteins, which are biomarkers for conditions like rheumatoid arthritis and multiple sclerosis .

Case Studies

Mecanismo De Acción

Phenylglyoxal exerts its effects primarily through the modification of arginine residues in proteins. It reacts with the guanidine group of arginine to form a stable adduct, which can alter the structure and function of the protein . This modification can affect various molecular pathways and targets, including enzymes involved in DNA and RNA synthesis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Phenylglyoxal belongs to a class of α-dicarbonyl compounds and arginine-specific reagents. Below, it is compared with structurally and functionally analogous compounds, including derivatives and alternative arginine-targeting agents.

Structural and Functional Analogues

A. This compound Derivatives

Derivatives of this compound, such as methyl-phenylglyoxal (Me-PGO), hydroxy-phenylglyoxal (OH-PGO), and camphor-derived this compound (CamOH-PGO), exhibit modified reactivity and selectivity (Table 1). These derivatives are tailored for specific applications, such as modulating mitochondrial permeability transition pores (PTPs):

Substituents on the phenyl ring influence reactivity. For instance, methoxy, methyl, and chloro groups on this compound maintain productivity in pyrrole synthesis but alter selectivity in biochemical modifications .

B. (p-Hydroxyphenyl)glyoxal

Unlike this compound, (p-hydroxyphenyl)glyoxal modifies cysteine residues in proteins. In E. coli tryptophan synthase, it reacts with two to three cysteine residues, bypassing arginine entirely . This divergence highlights how aromatic substituents can shift reactivity from arginine to other nucleophilic residues.

C. Butanedione Butanedione (diacetyl) is another arginine-specific reagent but requires borate buffer for stabilization. It reversibly modifies arginine in enzymes like D-serine dehydratase and neutral endopeptidase 24.11 ("enkephalinase"). Unlike this compound, its effects are fully reversible upon reagent removal .

Alternative Arginine-Targeting Reagents

A. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) EDC modifies carboxyl groups but also exhibits cross-reactivity with guanine in RNA. In rice rRNA, EDC modifies 54/113 guanine/uracil residues, whereas this compound targets only three guanines, underscoring this compound’s higher specificity for arginine in nucleic acids .

B.

Key Research Findings

Enzyme Inhibition and Mechanism

- DNA/RNA Polymerases : this compound inhibits template-dependent DNA/RNA polymerases (e.g., E. coli RNA polymerase, AMV DNA polymerase) by modifying arginine residues critical for template binding. Terminal deoxynucleotidyl-transferase, a template-independent enzyme, remains unaffected .

- ATPases : In human erythrocyte (Ca²⁺ + Mg²⁺)-ATPase, this compound modifies an arginine residue at the ATP-binding site, reducing Vmax and Km. ATP presence during modification protects the enzyme, confirming active-site targeting .

Toxin Neutralization

Modification of α-cobratoxin (CTX) with this compound reduces toxicity by substituting five arginine residues, diminishing its binding to nicotinic acetylcholine receptors (α7AChR). Computational docking (PatchDOCK) confirmed reduced binding scores correlating with detoxification .

Actividad Biológica

Phenylglyoxal (PG) is a dicarbonyl compound known for its diverse biological activities, particularly its interactions with amino acids and proteins. Its ability to modify arginine residues has implications in various biochemical processes, including enzyme inhibition, antimicrobial activity, and potential applications in clinical settings. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is an aldehyde that reacts primarily with amino acids, especially arginine. The reaction involves the formation of stable derivatives, which can lead to significant changes in protein function. PG's reactivity is influenced by pH and the specific amino acid involved. Studies have shown that PG modifies proteins through the guanidinium group of arginine more effectively than other amino acids like lysine or cysteine .

Key Reactions

- Modification of Arginine : PG reacts rapidly with arginine residues in proteins, leading to loss of enzymatic activity. For instance, modifications to ribonuclease A and insulin have been documented, where PG treatment resulted in significant enzyme inactivation .

- Citrullination Detection : PG has been utilized to develop probes for detecting citrullinated proteins, which are implicated in diseases such as rheumatoid arthritis and cancer. The specificity of PG for citrulline under acidic conditions allows for effective visualization techniques in biochemical assays .

Enzyme Inhibition

PG has been shown to inhibit various enzymes through its modification of arginine residues. For example:

- Glucocorticoid Receptor : PG inhibits the binding of dexamethasone to the glucocorticoid receptor, suggesting its potential role as a modulator of steroid hormone action .

- Lysosomal Membrane Transport : Research indicated that PG significantly inactivates glucuronic acid transport in rat liver lysosomes at concentrations as low as 1 mM .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

- In studies against Clostridium botulinum, concentrations as low as 5 mM delayed neurotoxin production significantly. Higher concentrations (125 mM) were effective against vegetative cells .

- PG's effectiveness against anaerobic bacteria suggests its potential use as a food preservative or antimicrobial agent in clinical settings .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

Structure-Activity Relationships

Research into structure-activity relationships (SAR) indicates that this compound's mutagenic potential is significant among dicarbonyl compounds. At high concentrations (31.5 µM), PG induced a high mutation rate in mammalian cells, suggesting caution regarding its use due to potential carcinogenic effects .

Q & A

Q. Basic: How does phenylglyoxal selectively modify arginine residues in proteins, and what experimental parameters influence this reaction?

This compound reacts with the guanidino group of arginine under mild alkaline conditions (pH 7–9), forming stable adducts via a 2:1 stoichiometry . Selectivity depends on:

- pH and buffer composition : Borate buffer enhances reactivity by stabilizing the transition state, while Tris buffer may compete for reaction .

- Accessibility of arginine residues : Extracellular arginines in membrane proteins (e.g., erythrocyte band 3) are selectively modified by controlling chloride concentration and pH gradients .

- Protective ligands : Substrates like ATP shield active-site arginines in enzymes (e.g., glutamine synthetase), enabling differential labeling .

Q. Basic: What are the standard protocols for using this compound in enzyme inactivation studies, and how are reaction kinetics analyzed?

- Protocol : Incubate the enzyme (e.g., phosphofructokinase) with 1–5 mM this compound in 0.05 M phosphate buffer (pH 8.0) at 25°C for 45–120 min .

- Kinetics : Monitor residual activity over time. Pseudo-first-order kinetics are typical, with (half-life) values calculated from semilog plots (e.g., at 1.0 mM this compound for phosphofructokinase) .

- Controls : Include borate-free buffers and substrates (e.g., ATP) to validate specificity .

Q. Advanced: How can this compound be employed in computational models to study protein-ligand interactions?

- Docking simulations : Use PyMOL and PatchDOCK to model this compound-modified arginines in toxin-receptor complexes (e.g., α-neurotoxin and α7 nicotinic acetylcholine receptor). This predicts binding affinity changes and toxicity reduction .

- Limitations : Simulations may not account for solvation effects or post-modification conformational shifts . Validate with mutagenesis or activity assays.

Q. Advanced: What strategies resolve contradictions in this compound’s effects on mitochondrial permeability transition pore (MPTP) closure?

- Irreversibility vs. reversibility : this compound causes irreversible MPTP closure by modifying matrix-facing arginines, while 2,3-butanedione’s effects are reversible .

- Methodological adjustments : Compare matrix pH conditions (this compound’s inhibition correlates with alkaline pH) and use cyclosporin A to isolate pore behavior .

Q. Advanced: How does buffer choice affect this compound’s reactivity in enzyme modification assays?

- Borate buffer : Enhances alkyl-DHAP synthase inactivation by 40% compared to Tris, due to borate’s coordination with arginine’s guanidino group .

- Bicarbonate buffer : Reduces reactivity by forming competing adducts. Optimize buffer based on target protein stability and desired modification rate .

Q. Methodological: What are the challenges in synthesizing this compound derivatives for biochemical probes?

- Hydration sensitivity : this compound’s dicarbonyl group is prone to hydration (e.g., forming dihydrates), altering reactivity. Use anhydrous conditions or stabilize with electron-withdrawing groups (e.g., nitro in p-nitrothis compound) .

- Derivatization : Rhodamine-phenylglyoxal (Rh-PG) probes require protecting groups during synthesis to avoid cross-reactivity. Purify via HPLC and validate with fluorescence quenching .

Q. Advanced: How does this compound identify critical arginines in voltage-sensing mechanisms?

- Electrophysiology : Treat frog skeletal muscle fibers with this compound and measure charge movement using a double-Vaseline-gap voltage clamp. A 20–50% reduction in charge 1 (depolarization-sensitive) indicates arginine’s role in voltage sensing .

- Irreversible inhibition : Loss of "slow bump" (Qγ) currents confirms arginine’s involvement in dihydropyridine receptor function .

Q. Methodological: How to ensure specificity when labeling arginines in complex protein mixtures?

- Selective modification : For membrane proteins, adjust extracellular chloride (165 mM for maximum specificity) and maintain acidic intracellular pH to limit intracellular arginine modification .

- Competitive protection : Pre-incubate with ATP or stilbene inhibitors (e.g., DNDS) to block active-site arginines, then quantify residual modification via amino acid analysis .

Q. Advanced: What do this compound’s irreversible inhibition kinetics reveal about enzyme active sites?

- Active-site mapping : In carbamyl phosphate synthetase, ATP protects 2 arginines per subunit, matching the enzyme’s two ATP-binding sites. Use [14C]this compound labeling to confirm stoichiometry .

- Mechanistic insights : Irreversible inactivation of glutamine synthetase supports ATP’s role in substrate binding, as this compound-modified enzymes lose glutamate affinity .

Q. Basic: What analytical methods confirm this compound modification in proteins?

Propiedades

IUPAC Name |

2-oxo-2-phenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUGVDODNPJEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025888 | |

| Record name | Phenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-12-0 | |

| Record name | Phenylglyoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | phenylglyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenylglyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoylformaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLGLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N45G3015PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.